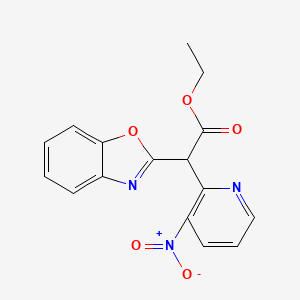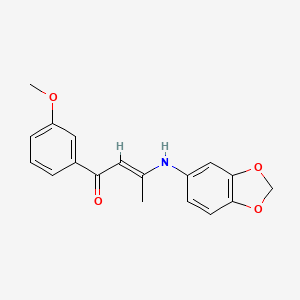
N-(3-methoxyphenyl)-6-(1-piperidinyl)-3-pyridazinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methoxyphenyl)-6-(1-piperidinyl)-3-pyridazinamine, commonly known as MP-10, is a small molecule that has been synthesized for its potential use as a therapeutic agent. MP-10 belongs to the class of pyridazinamine derivatives, which have been shown to exhibit various pharmacological activities.
作用機序
The mechanism of action of MP-10 is not fully understood, but it is believed to involve the inhibition of various signaling pathways, such as the PI3K/AKT/mTOR and NF-κB pathways. MP-10 has also been shown to interact with various proteins, such as tubulin and HSP90, which are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
MP-10 has been shown to exhibit various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation. MP-10 has also been shown to cross the blood-brain barrier, making it a potential candidate for the treatment of neurological disorders.
実験室実験の利点と制限
The advantages of using MP-10 in lab experiments include its relatively simple synthesis method, its potential therapeutic applications, and its ability to cross the blood-brain barrier. However, the limitations of using MP-10 in lab experiments include its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the research on MP-10. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to optimize its synthesis method to improve its yield and purity. Additionally, further studies are needed to determine the safety and efficacy of MP-10 in animal models and clinical trials. Finally, MP-10 can be modified to improve its pharmacokinetic properties, such as solubility and bioavailability, making it a more suitable candidate for therapeutic applications.
In conclusion, MP-10 is a small molecule that has been synthesized for its potential use as a therapeutic agent. MP-10 has been studied for its potential applications in cancer, inflammation, and neurological disorders. Its mechanism of action involves the inhibition of various signaling pathways and interactions with various proteins. MP-10 exhibits various biochemical and physiological effects, and has both advantages and limitations for lab experiments. There are several future directions for the research on MP-10, including further investigation of its mechanism of action, optimization of its synthesis method, and modification of its pharmacokinetic properties.
合成法
The synthesis of MP-10 involves a multistep process that starts with the reaction of 3-methoxybenzaldehyde with hydrazine hydrate to form 3-methoxyphenylhydrazine. This intermediate is then reacted with 2-chloro-6-(1-piperidinyl)pyridine to form the final product, MP-10. The synthesis of MP-10 has been optimized to improve its yield and purity, making it a suitable candidate for further studies.
科学的研究の応用
MP-10 has been studied for its potential use as a therapeutic agent in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, MP-10 has been shown to inhibit the growth of tumor cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, MP-10 has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neurological disorder research, MP-10 has been shown to improve cognitive function and reduce neuroinflammation.
特性
IUPAC Name |
N-(3-methoxyphenyl)-6-piperidin-1-ylpyridazin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c1-21-14-7-5-6-13(12-14)17-15-8-9-16(19-18-15)20-10-3-2-4-11-20/h5-9,12H,2-4,10-11H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOIPBIATMUMBMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=NN=C(C=C2)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3R*,3aR*,7aR*)-3-(4-methoxyphenyl)-1-pentanoyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5319052.png)
![5-isopropyl-N-[2-(8-quinolinyloxy)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5319060.png)

![(3R*,3aR*,7aR*)-3-phenyl-1-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5319073.png)


![1-(3-bromophenyl)-5-[(5-methyl-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5319086.png)
![2-[5-(4-methylphenyl)-1H-tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one thiosemicarbazone](/img/structure/B5319101.png)
![3-(hydroxymethyl)-1-[4-(1H-pyrazol-3-yl)benzoyl]-3-piperidinol](/img/structure/B5319108.png)
![5-[(3-fluorophenoxy)methyl]-N-[1-(methoxymethyl)propyl]-1H-pyrazole-3-carboxamide](/img/structure/B5319111.png)
![N-(4-chlorophenyl)-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5319114.png)
![5-methyl-N-[1-(4-pyridinyl)ethyl]-2-furamide](/img/structure/B5319138.png)
![(4aS*,8aR*)-1-(3-hydroxypropyl)-6-[(methylthio)acetyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5319141.png)